N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride
Description
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride is a synthetic small molecule characterized by a benzofuran core linked to an acetamide moiety. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2.ClH/c19-17-6-13(8-20)2-3-14(17)9-21-18(22)7-12-1-4-15-10-23-11-16(15)5-12;/h1-6H,7-11,20H2,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLUIXMLBPZWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)CC(=O)NCC3=C(C=C(C=C3)CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide; hydrochloride is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for assessing its efficacy and safety in clinical settings.
Chemical Structure
The compound's IUPAC name is N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide, with a molecular formula of C19H22ClFN2O2. Its structure features a fluorophenyl moiety and a benzofuran ring, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit activity through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Many derivatives of aminomethyl phenyl compounds have demonstrated the ability to inhibit specific enzymes such as histone deacetylases (HDACs), which play a role in cancer progression .
- Antiproliferative Effects : Compounds structurally related to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide have shown significant antiproliferative effects on various cancer cell lines, suggesting potential as anticancer agents .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the expected effects of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide:
- Cell Viability Assays : A study reported IC50 values for similar compounds against HepG2 cells (a liver cancer cell line), indicating that structural modifications can lead to enhanced cytotoxicity. For instance, an IC50 value of 1.30 μM was noted for a related compound against these cells .
- Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cells, promoting cell cycle arrest at the G2/M phase, which is critical for developing anticancer therapies .
Case Studies
A case study involving a compound structurally akin to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide demonstrated significant tumor growth inhibition in xenograft models. The treatment resulted in a tumor growth inhibition (TGI) of approximately 48.89% compared to standard treatments .
Data Table: Biological Activity Overview
| Compound | Cell Line | IC50 (μM) | Mechanism | Effect |
|---|---|---|---|---|
| Compound A | HepG2 | 1.30 | HDAC inhibition | Antiproliferative |
| Compound B | A431 | <10 | Apoptosis induction | Cell cycle arrest |
| N-[...] | Various | TBD | TBD | TBD |
Comparison with Similar Compounds
Benzofuran vs. Benzodioxin
Compound: N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide hydrochloride ()
- Key Difference : Benzodioxin (two oxygen atoms) replaces the benzofuran (one oxygen).
- Benzofuran’s reduced oxygen count may enhance lipophilicity, favoring blood-brain barrier penetration .
Fluorophenyl vs. Chloro-Fluorophenyl
Compound : N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide ()
- Key Difference : Chlorine substitution at the 3-position and diphenylacetamide group.
- Implications: Chlorine’s larger atomic radius and lipophilicity may improve membrane permeability but reduce solubility.
Functional Group Modifications
Acetamide vs. Oxazole Carboxamide
Compound: N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-3-cyclobutyl-1,2-oxazole-5-carboxamide hydrochloride ()
Morpholine and Oxazolidinone Derivatives
Compound: (S)-N-{[3-(4-Morpholinophenyl)-2-oxooxazolidin-5-yl]methyl}acetamide ()
- Key Difference: Incorporation of a morpholine ring and oxazolidinone core.
- The target compound’s benzofuran may offer broader aromatic interactions compared to oxazolidinone’s constrained ring .
Pharmacokinetic and Physicochemical Properties
- Analysis : The hydrochloride salt of the target compound improves solubility over neutral analogs. The benzodioxin variant’s higher solubility aligns with its polar oxygen atoms, while the oxazole derivative’s lower solubility reflects its lipophilic cyclobutyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
